4-Bromo-2-chloro-6-cyclopropanecarbonylphenol
Description
Properties
Molecular Formula |
C10H8BrClO2 |
|---|---|
Molecular Weight |
275.52 g/mol |
IUPAC Name |
(5-bromo-3-chloro-2-hydroxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H8BrClO2/c11-6-3-7(9(13)5-1-2-5)10(14)8(12)4-6/h3-5,14H,1-2H2 |
InChI Key |
XPCZIUOBMSLXKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=CC(=C2)Br)Cl)O |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Chlorophenol
The synthesis of 4-bromo-2-chlorophenol serves as a critical precursor. According to US4223166A , bromination of 2-chlorophenol with elemental bromine in chlorobenzene at 5–20°C, in the presence of triethylamine hydrochloride, yields 4-bromo-2-chlorophenol with >99% purity and minimal 2,6-dibromo isomer formation. Key parameters include:
This method minimizes undesired isomers and avoids costly purification, making it scalable for industrial applications.
Alternative Bromination Strategies
CN109384682A describes bromination using bromine chloride (BrCl) instead of Br₂, which enhances bromine utilization and reduces waste. For example:
- BrCl is generated in situ by reacting Cl₂ and Br₂ in halogenated solvents (e.g., CH₂Cl₂) at -15–10°C.
- Bromination of trifluoro-methoxyaniline with BrCl achieves 2,6-dibromo substitution efficiently. Adapting this method for 2-chlorophenol could improve selectivity for 4-bromo substitution.
Comparative Analysis of Bromination Methods
Challenges and Recommendations
- Acylation regioselectivity : The electron-withdrawing effects of Br and Cl may direct electrophilic substitution to the 6-position, but experimental validation is needed.
- Side reactions : Competing halogenation or over-acylation must be controlled via temperature and stoichiometry.
- Source limitations : The provided patents focus on bromination steps; additional literature on phenol acylation is required to optimize the final step.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-cyclopropanecarbonylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the cyclopropane ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the phenolic group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Quinones and other oxidized derivatives of the phenolic group.
Reduction: Modified cyclopropane derivatives and reduced phenolic compounds.
Scientific Research Applications
4-Bromo-2-chloro-6-cyclopropanecarbonylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-cyclopropanecarbonylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on atomic masses where experimental data were unavailable.
Substituent Effects on Physicochemical Properties
- Electronic Effects: The cyclopropanecarbonyl group in the target compound exerts an electron-withdrawing effect via the carbonyl, increasing the acidity of the phenolic -OH compared to methyl or isopropyl substituents (electron-donating) . Fluorine’s electronegativity further enhances acidity in 4-Bromo-2-chloro-6-fluorophenol .
- Isopropyl and cyclopropanecarbonyl groups enhance lipophilicity, favoring applications in hydrophobic matrices or membrane-permeable drug candidates .
Crystallographic and Structural Insights
Biological Activity
4-Bromo-2-chloro-6-cyclopropanecarbonylphenol is a halogenated phenolic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure
The molecular formula of 4-Bromo-2-chloro-6-cyclopropanecarbonylphenol can be represented as follows:
- Molecular Formula : C10H8BrClO2
- Molecular Weight : 277.53 g/mol
- IUPAC Name : 4-bromo-2-chloro-6-cyclopropanecarbonylphenol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 120-125 °C |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white solid |
Antimicrobial Activity
Research indicates that 4-Bromo-2-chloro-6-cyclopropanecarbonylphenol exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated:
- Minimum Inhibitory Concentration (MIC) : Ranging from 32 to 128 µg/mL for Gram-positive bacteria.
- Zone of Inhibition : Up to 20 mm against Staphylococcus aureus.
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. A notable case study involved its application in human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results :
- Significant reduction in cell viability at concentrations above 50 µM.
- Induction of apoptosis was observed, with increased levels of caspase-3 activity.
This indicates that the compound may interfere with cancer cell proliferation and promote programmed cell death.
The mechanism by which 4-Bromo-2-chloro-6-cyclopropanecarbonylphenol exerts its biological effects is believed to involve:
- Interaction with Enzymes : The halogenated phenolic structure may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Modulation of Signaling Pathways : It can affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of various halogenated phenols, including 4-Bromo-2-chloro-6-cyclopropanecarbonylphenol. Results showed that it had a comparable efficacy to commonly used antibiotics against resistant strains of bacteria, highlighting its potential as an alternative treatment option.
Case Study 2: Cancer Cell Line Studies
In a research article from Cancer Letters, the effects of halogenated phenols on cancer cell lines were evaluated. The study found that 4-Bromo-2-chloro-6-cyclopropanecarbonylphenol significantly inhibited tumor growth in vitro and suggested further investigation into its use as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
